WAY 163909

Description

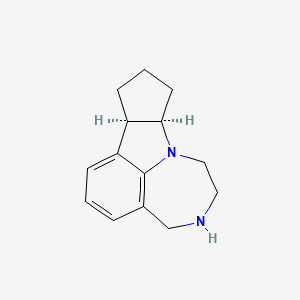

Structure

3D Structure

Properties

IUPAC Name |

(11R,15R)-7,10-diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-3-10-9-15-7-8-16-13-6-2-4-11(13)12(5-1)14(10)16/h1,3,5,11,13,15H,2,4,6-9H2/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSKJKGKWRIMGV-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)N3CCNCC4=C3C2=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)N3CCNCC4=C3C2=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436021 | |

| Record name | WAY-163909 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428868-32-0 | |

| Record name | WAY-163909 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0428868320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY-163909 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-163909 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN9LW8268N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Affinity of WAY-163909 for 5-HT2C Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of WAY-163909 for the serotonin (B10506) 5-HT2C receptor. It includes quantitative binding data, detailed experimental methodologies, and an exploration of the associated signaling pathways, designed to serve as a comprehensive resource for researchers in pharmacology and drug development.

Executive Summary

WAY-163909 is a potent and selective agonist for the 5-HT2C receptor, a G protein-coupled receptor implicated in various physiological and pathological processes. This document consolidates the available data on its binding characteristics, offering a clear comparison of its affinity for the 5-HT2C receptor versus other related serotonin receptor subtypes. The experimental protocols that form the basis of these findings are detailed, alongside visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying molecular mechanisms.

Data Presentation: Binding Affinity of WAY-163909

The binding affinity of WAY-163909 and its selectivity for the 5-HT2C receptor have been characterized through various in vitro assays. The data presented below is a summary of key quantitative metrics from the scientific literature.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Reference |

| 5-HT2C | WAY-163909 | ~10 nM, 10.5 nM | [1][2] |

| 5-HT2A | WAY-163909 | 212 nM | [2] |

| 5-HT2B | WAY-163909 | 484 nM | [2] |

| 5-HT7 | WAY-163909 | 343 nM | [1] |

| D4 | WAY-163909 | 245 nM | [1] |

Table 1: Comparative Binding Affinities of WAY-163909. This table illustrates the high affinity and selectivity of WAY-163909 for the 5-HT2C receptor compared to other serotonin receptor subtypes and the dopamine (B1211576) D4 receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding affinity of WAY-163909 for 5-HT2C receptors is primarily achieved through competitive radioligand binding assays. Functional assays, such as intracellular calcium release, are also employed to characterize its agonistic activity.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (WAY-163909) to compete with a radiolabeled ligand for binding to the 5-HT2C receptor.

Objective: To determine the inhibition constant (Ki) of WAY-163909 for the 5-HT2C receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [¹²⁵I]-(±)-2,5-dimethoxy-4-iodoamphetamine ([¹²⁵I]-(±)-DOI) or [³H]-Mesulergine.

-

Test Compound: WAY-163909.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: 96-well plate harvester with glass fiber filters (e.g., Unifilter-96 GF/C).

-

Scintillation Counter.

Methodology:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the human 5-HT2C receptor.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add increasing concentrations of WAY-163909.

-

Add a fixed concentration of the radioligand ([¹²⁵I]-(±)-DOI or [³H]-Mesulergine).

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known 5-HT2C ligand to saturate the receptors.

-

Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of WAY-163909.

-

Plot the specific binding as a function of the logarithm of the WAY-163909 concentration.

-

Determine the IC50 value (the concentration of WAY-163909 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Release Assay

This functional assay measures the ability of WAY-163909 to activate 5-HT2C receptors and trigger a downstream signaling cascade, leading to an increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) and efficacy of WAY-163909 as a 5-HT2C receptor agonist.

Materials:

-

Cell Line: U2OS or CHO cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Calcium-4).

-

Test Compound: WAY-163909.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

-

Fluorescence plate reader.

Methodology:

-

Cell Preparation:

-

Plate the 5-HT2C receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period at 37°C.

-

Wash the cells to remove the excess extracellular dye.

-

-

Compound Addition and Measurement:

-

Add increasing concentrations of WAY-163909 to the wells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of WAY-163909.

-

Plot the peak response as a function of the logarithm of the WAY-163909 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of WAY-163909 that produces 50% of the maximal response).

-

The maximal response (Emax) can be compared to that of a full agonist (like serotonin) to determine the relative efficacy of WAY-163909.

-

Signaling Pathways and Visualizations

Activation of the 5-HT2C receptor by an agonist like WAY-163909 initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq/11 proteins.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on WAY 163909: A Selective Serotonin (B10506) 2C Receptor Agonist

Introduction

WAY 163909, chemically identified as (7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1][2]diazepino[6,7,1hi]indole, is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[2][3] This receptor subtype is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and cognition.[4] The activation of 5-HT2C receptors is a key area of interest for therapeutic intervention in a variety of conditions, including obesity, schizophrenia, depression, and substance use disorders.[2][5][6] WAY 163909 serves as a critical pharmacological tool for elucidating the complex roles of the 5-HT2C receptor and as a scaffold for the development of novel therapeutics.[7][8] This guide provides a comprehensive overview of its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile

The defining characteristic of WAY 163909 is its high affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors.[9]

Data Presentation: Binding Affinity and Functional Activity

The selectivity and potency of WAY 163909 have been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity (Ki) and functional agonist activity (EC50).

Table 1: Radioligand Binding Affinities (Ki) of WAY 163909

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT2C | 8 ± 3 | [5] |

| 10.5 | [10] | |

| 5-HT2A | 185 ± 105 | [5] |

| 212 | [10] | |

| 5-HT2B | 40 ± 3 | [5] |

| 484 | [10] | |

| Dopamine (B1211576) D4 | 245 | [10] |

| 5-HT7 | 343 | [10] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Agonist Potency (EC50) of WAY 163909 at the 5-HT2C Receptor

| Functional Assay | Potency (EC50, nM) | Efficacy (% of 5-HT) | Cell Line | Reference |

| Calcium Mobilization | 8 | Not Specified | U2OS | [7] |

| G Protein Dissociation | Not Specified | Not Specified | Not Specified | [11] |

Signaling Pathways and Mechanisms of Action

Activation of the 5-HT2C receptor by an agonist like WAY 163909 initiates a cascade of intracellular signaling events.

Primary Gq/11 Signaling Pathway

The canonical signaling pathway for the 5-HT2C receptor involves its coupling to Gαq/11 proteins.[5] This interaction stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][12] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] DAG, in turn, activates protein kinase C (PKC), leading to the phosphorylation of numerous downstream protein targets.[1]

Other Associated Signaling Pathways

Beyond the primary Gq/11 pathway, 5-HT2C receptor activation can also engage other signaling cascades:

-

Phospholipase A2 (PLA2): Activation can stimulate PLA2, leading to the production of arachidonic acid.[1][5]

-

Phospholipase D (PLD): The receptor can also couple to Gα12/13 proteins, activating PLD, which contributes to PKC activation and subsequently modulates the activity of extracellular signal-regulated kinases (ERK1/2).[1][4]

-

PI3K/AKT Pathway: Evidence suggests potential coupling to Gαi/o, which can activate the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) cascade.[1]

Mandatory Visualizations

Caption: 5-HT2C Receptor Gq/11 Signaling Pathway.

Caption: Workflow for a Radioligand Binding Assay.

Caption: Logical Flow from Receptor Binding to In Vivo Effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of compounds like WAY 163909.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of WAY 163909 for the 5-HT2C receptor by measuring its ability to compete with a radiolabeled ligand.[13][14]

-

Objective: To calculate the Ki value of WAY 163909.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.

-

Radioligand: e.g., [³H]-Mesulergine or [¹²⁵I]-DOI (at a concentration near its Kd).

-

WAY 163909 (unlabeled test compound) at a range of concentrations.

-

Non-specific binding control: A high concentration of a known 5-HT2C ligand (e.g., Mianserin).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

-

96-well plates, glass fiber filters, filtration apparatus, and a scintillation counter.

-

-

Methodology:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand, and either buffer (for total binding), the non-specific control, or varying concentrations of WAY 163909.

-

Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a period sufficient to reach equilibrium (e.g., 60-120 minutes).[15]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of WAY 163909. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of WAY 163909 that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: In Vitro Functional Assay - IP-One Accumulation

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify Gq/11 pathway activation.[16]

-

Objective: To determine the EC50 and Emax of WAY 163909 for 5-HT2C receptor-mediated Gq activation.

-

Materials:

-

Cell line stably expressing the human 5-HT2C receptor.

-

WAY 163909 at a range of concentrations.

-

Commercially available IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Cell culture medium, plates, and a fluorescence plate reader.

-

-

Methodology:

-

Cell Plating: Seed the 5-HT2C expressing cells into a 96- or 384-well plate and culture overnight.

-

Compound Addition: Remove the culture medium and add varying concentrations of WAY 163909 to the wells. Include a positive control (e.g., serotonin) and a negative control (buffer).

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Lysis and Detection: Add the assay kit's lysis reagent containing the HTRF detection antibodies (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

-

Second Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Measurement: Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of WAY 163909. Use non-linear regression to determine the EC50 and Emax values.

-

Protocol 3: In Vitro Functional Assay - Calcium Imaging

This assay directly measures the transient increase in intracellular calcium concentration following receptor activation.[17][18]

-

Objective: To determine the EC50 of WAY 163909 for 5-HT2C receptor-mediated calcium release.

-

Materials:

-

Cell line stably expressing the human 5-HT2C receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[19]

-

WAY 163909 at a range of concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence imaging plate reader (FLIPR) or a fluorescence microscope.

-

-

Methodology:

-

Cell Plating: Seed cells onto black-walled, clear-bottom microplates and allow them to adhere.

-

Dye Loading: Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Measurement: Place the plate in the imaging instrument. Establish a baseline fluorescence reading.

-

Compound Addition: Add varying concentrations of WAY 163909 to the wells while continuously recording the fluorescence intensity.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of WAY 163909. Plot the peak response against the log concentration of the agonist and use non-linear regression to calculate the EC50.

-

Summary of In Vivo Effects

Preclinical studies in animal models have demonstrated a range of effects for WAY 163909, consistent with the known functions of the 5-HT2C receptor.

-

Appetite and Obesity: WAY 163909 dose-dependently reduces food intake in various animal models, including normal rats, obese Zucker rats, and mice with diet-induced obesity, highlighting its potential as an anti-obesity agent.[5][20] Daily administration has been shown to significantly reduce body weight, hyperglycemia, and insulin (B600854) resistance in obese and diabetic rats.[20]

-

Antipsychotic-like Activity: The compound exhibits a profile similar to atypical antipsychotics. It selectively decreases dopamine levels in the nucleus accumbens without affecting the striatum, a key characteristic associated with reduced risk of extrapyramidal side effects.[3] Furthermore, WAY 163909 reduces the number of spontaneously firing dopamine neurons in the ventral tegmental area (VTA) but not the substantia nigra.[3] This is thought to occur via activation of 5-HT2C receptors on GABAergic interneurons, which in turn inhibit mesolimbic dopamine neurons.[6]

-

Antidepressant and Anxiolytic-like Effects: In rodent models of depression, such as the forced swim test, WAY 163909 decreases immobility time, an effect comparable to that of selective serotonin reuptake inhibitors (SSRIs).[21][22]

-

Substance Abuse: By modulating the mesolimbic dopamine system, selective 5-HT2C activation with WAY 163909 has been shown to decrease drug intake and drug-seeking behavior in nonhuman primate models of psychostimulant abuse.[6]

Conclusion

WAY 163909 is a highly selective and potent 5-HT2C receptor agonist that has been instrumental in advancing our understanding of serotonergic neurotransmission. Its well-defined pharmacological profile, characterized by high affinity for the 5-HT2C receptor and robust functional agonism, makes it an invaluable research tool. The compound's demonstrated efficacy in preclinical models of obesity, psychosis, and depression underscores the therapeutic potential of targeting the 5-HT2C receptor. The detailed protocols provided in this guide offer a standardized framework for researchers to reliably assess the properties of WAY 163909 and other novel 5-HT2C receptor modulators, facilitating further discovery and development in this critical area of neuroscience.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological profile of the 5-HT(2C) receptor agonist WAY-163909; therapeutic potential in multiple indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the serotonin 2C receptor agonist WAY163909 on the abuse-related effects and mesolimbic dopamine neurochemistry induced by abused stimulants in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of tools based on WAY163909, a 5-HT2C receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-Activity Relationships of Tool Compounds Based on WAY163909, a 5-HT2C Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Large-Scale Fluorescence Calcium-Imaging Methods for Studies of Long-Term Memory in Behaving Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Use of a fluorescent imaging plate reader--based calcium assay to assess pharmacological differences between the human and rat vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo two-photon calcium imaging of neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Insight into Selective Serotonin Receptor Agonists in the Central Nervous System, Studied with WAY163909 in Obese and Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antidepressant-like effects of the novel, selective, 5-HT2C receptor agonist WAY-163909 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Preclinical Profile of WAY 163909: A Novel 5-HT2C Agonist with Antipsychotic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

WAY 163909 is a potent and selective serotonin (B10506) 2C (5-HT2C) receptor agonist that has demonstrated significant promise in preclinical studies as a potential antipsychotic agent.[1][2][3] Its mechanism of action, centered on the modulation of dopamine (B1211576) neurotransmission in key brain regions, offers a potential therapeutic advantage over existing antipsychotics, particularly concerning the mitigation of extrapyramidal side effects (EPS).[4][5] This technical guide provides a comprehensive overview of the preclinical data on WAY 163909, focusing on its receptor binding profile, efficacy in animal models of psychosis, and its impact on neurochemical pathways. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a deeper understanding of its pharmacological profile.

Core Data Summary

Receptor Binding Affinity

WAY 163909 exhibits high affinity and selectivity for the 5-HT2C receptor. The binding affinities (Ki) for human serotonin receptor subtypes are summarized below.

| Receptor Subtype | Ki (nM) |

| 5-HT2C | 10.5[6][7] |

| 5-HT2A | 212[6][7] |

| 5-HT2B | 484[6][7] |

In Vivo Behavioral Efficacy

WAY 163909 has been evaluated in several rodent models predictive of antipsychotic activity. The following table summarizes key findings from these studies.

| Animal Model | Species | Administration Route | Dose Range | Key Finding |

| Apomorphine-Induced Climbing | Mouse | i.p. | 1.7-30 mg/kg | Decreased climbing behavior with minimal impact on stereotypy and no significant catalepsy induction.[1] |

| Phencyclidine-Induced Hyperlocomotion | Rat | s.c. | 0.3-3 mg/kg | Potently reduced phencyclidine-induced locomotor activity.[1] |

| Prepulse Inhibition (PPI) Disruption (MK-801) | Rat | i.p. | 1.7-17 mg/kg | Reversed MK-801-induced deficits in PPI.[1] |

| Conditioned Avoidance Responding (CAR) | Rat | i.p. | 0.3-3 mg/kg | Reduced avoidance responding, an effect blocked by a 5-HT2B/2C antagonist.[1] |

| Combination with Haloperidol (B65202)/Clozapine (B1669256) in CAR | Rat | i.p. | - | Co-administration with doses of haloperidol or clozapine that were individually ineffective (10% reduction in avoidance) resulted in a >70% reduction in avoidance.[4][5] |

Neurochemical Effects

Microdialysis and electrophysiology studies have elucidated the effects of WAY 163909 on dopamine neurotransmission.

| Brain Region | Species | Administration Route | Dose | Effect on Dopamine |

| Nucleus Accumbens | Rat | s.c. | 10 mg/kg | Selectively decreased extracellular dopamine levels.[1] |

| Striatum | Rat | s.c. | 10 mg/kg | No significant effect on extracellular dopamine levels.[1] |

| Ventral Tegmental Area (VTA) | Rat | i.p. | 1-10 mg/kg | Decreased the number of spontaneously firing dopamine neurons (acute and chronic administration).[1] |

| Substantia Nigra | Rat | i.p. | 1-10 mg/kg | No significant effect on the number of spontaneously firing dopamine neurons.[1] |

Signaling Pathways and Mechanism of Action

The antipsychotic-like effects of WAY 163909 are primarily attributed to its agonism at 5-HT2C receptors, which are highly expressed on GABAergic interneurons in the ventral tegmental area (VTA) and the prefrontal cortex.[8] Activation of these receptors enhances GABAergic inhibition of mesolimbic dopamine neurons, leading to a reduction in dopamine release in the nucleus accumbens.[1][8] This selective modulation of the mesolimbic pathway, without significantly affecting the nigrostriatal dopamine pathway, is thought to underlie its antipsychotic efficacy with a reduced risk of EPS.[4]

Experimental Protocols

In Vivo Microdialysis for Dopamine Release

Objective: To measure extracellular dopamine levels in specific brain regions following administration of WAY 163909.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.

-

Probe Implantation: A microdialysis guide cannula is implanted into the target brain region (e.g., nucleus accumbens or striatum).[9]

-

Recovery: Animals are allowed to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular dopamine.

-

Drug Administration: WAY 163909 or vehicle is administered (e.g., via subcutaneous injection).

-

Post-treatment Collection: Dialysate samples continue to be collected at regular intervals.

-

Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Expression: Changes in dopamine levels are typically expressed as a percentage of the baseline.

Conditioned Avoidance Responding (CAR)

Objective: To assess the antipsychotic potential of WAY 163909 by measuring its ability to suppress a conditioned avoidance response without inducing motor impairment.

Methodology:

-

Apparatus: A shuttle box with two compartments, a conditioned stimulus (CS; e.g., a light or tone), and an unconditioned stimulus (US; e.g., a mild foot shock).

-

Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS. An avoidance response is recorded if the rat moves during the CS presentation before the US is delivered. An escape response is recorded if the rat moves after the US has started. A response failure is recorded if the rat fails to move at all.

-

Drug Testing: Once a stable baseline of avoidance responding is achieved, animals are treated with WAY 163909, a reference antipsychotic, or vehicle.

-

Test Session: Animals are placed back in the shuttle box, and the number of avoidance responses, escape responses, and response failures are recorded.

-

Data Analysis: A decrease in avoidance responding without a significant increase in response failures is indicative of antipsychotic-like activity.

Conclusion

The preclinical data for WAY 163909 strongly support its potential as a novel antipsychotic agent. Its selective agonism at the 5-HT2C receptor and subsequent modulation of the mesolimbic dopamine system provide a clear mechanism for its observed efficacy in animal models of psychosis.[1] Furthermore, its ability to enhance the potency of existing antipsychotics suggests its potential utility in combination therapies, possibly allowing for lower doses of conventional drugs and a more favorable side-effect profile.[4][5] Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of schizophrenia and other psychotic disorders.

References

- 1. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of the 5-HT(2C) receptor agonist WAY-163909; therapeutic potential in multiple indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WAY-163909 - Wikipedia [en.wikipedia.org]

- 4. WAY-163909, a 5-HT2C agonist, enhances the preclinical potency of current antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the serotonin 2C receptor agonist WAY163909 on the abuse-related effects and mesolimbic dopamine neurochemistry induced by abused stimulants in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anxiolytic Effects of WAY-163909 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of WAY-163909, a selective 5-HT2C receptor agonist, and its anxiolytic effects as demonstrated in various rodent models. The document details the compound's mechanism of action, summarizes quantitative data from key behavioral studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to WAY-163909

WAY-163909 is a novel and selective agonist for the serotonin (B10506) 5-HT2C receptor.[1] This receptor subtype is implicated in a wide range of physiological and psychological processes, including appetite, mood, and anxiety.[1][2] Activation of 5-HT2C receptors is a key area of interest for the development of new therapeutic agents for neuropsychiatric disorders. WAY-163909 has been evaluated in animal models for its potential therapeutic utility in conditions such as obesity, schizophrenia, depression, and anxiety.[1] While some studies suggest that stimulation of 5-HT2C receptors can trigger anxiety, other evidence points towards anxiolytic and antidepressant-like effects, indicating a complex role for this receptor in mood regulation.[2][3][4][5]

Mechanism of Action: 5-HT2C Receptor Signaling

WAY-163909 exerts its effects by binding to and activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by 5-HT2C receptor activation involves the Gαq/11 protein.[6] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] These events lead to a cascade of downstream cellular responses. The 5-HT2C receptor can also couple to other G proteins, such as Gαi/o and Gα12/13, leading to the modulation of additional signaling pathways.[6][7]

Evidence of Anxiolytic Effects in Rodent Models

The anxiolytic potential of WAY-163909 has been investigated using standard behavioral paradigms in rodents, such as the elevated plus-maze (EPM) and the light-dark box test. These tests are based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit spaces.[8][9][10][11]

The EPM is a widely used test to assess anxiety-like behavior in rodents.[10][12] The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Quantitative Data Summary: Elevated Plus-Maze

| Species/Strain | Dose (mg/kg) | Route | Key Finding | Reference |

| Rat | 0.3 - 3 | i.p. | Dose-dependently reduced avoidance responding in a conditioned avoidance model, an effect blocked by a 5-HT2C antagonist. | |

| Rat | 0.33 | s.c. | Decreased aggression in the resident-intruder model at doses lower than those affecting total behavior. | [4][5] |

| Mouse | 1.7 - 17 | i.p. | Reversed MK-801-disrupted prepulse inhibition of startle. | [13] |

Note: Specific data on WAY-163909's effects on open arm time in the EPM from publicly available, peer-reviewed sources are limited. The data presented reflect related anti-anxiety and behavioral inhibition effects.

This test uses a two-compartment box with one side brightly illuminated and the other dark.[11] Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[9][14]

Quantitative Data Summary: Light-Dark Box Test

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of behavioral studies. Below are generalized protocols for the key anxiety models mentioned.

A typical workflow for a pharmacological study investigating anxiolytic effects involves several key stages, from animal preparation to data analysis.

-

Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated approximately 50 cm from the floor. It consists of two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) of the same size, with a central platform (e.g., 10x10 cm).[12][15]

-

Environment: The test is conducted in a quiet room with controlled, dim lighting (e.g., 100 lux).[12]

-

Procedure: a. Animals are habituated to the testing room for at least 45 minutes before the trial.[8] b. WAY-163909 or vehicle is administered at a predetermined time before the test (e.g., 30 minutes). c. Each animal is placed on the central platform of the maze, facing one of the open arms.[10] d. The animal is allowed to freely explore the maze for a 5-minute session.[8][10] e. Behavior is recorded by an overhead video camera and analyzed using tracking software.

-

Key Parameters Measured:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

Total number of arm entries (a measure of locomotor activity).

-

-

Apparatus: A rectangular box divided into a small, dark compartment (approx. 1/3 of the area) and a larger, brightly lit compartment (approx. 2/3 of the area).[11] The compartments are connected by a small opening.[9]

-

Environment: The light compartment is brightly illuminated (e.g., >300 lux), while the dark compartment is unlit.

-

Procedure: a. Animals undergo habituation and drug administration as described for the EPM. b. Each animal is placed into the dark compartment, and the connecting door is opened. c. The animal's behavior is recorded for a 5 to 10-minute session.

-

Key Parameters Measured:

Discussion and Future Directions

The preclinical evidence suggests that the selective 5-HT2C receptor agonist WAY-163909 exhibits anxiolytic-like properties in certain rodent models of anxiety and behavioral inhibition.[13][16] Its ability to modulate behavior in paradigms like conditioned avoidance and prepulse inhibition points to a complex mechanism that may be beneficial for disorders characterized by anxiety and impulsivity.[13][17][18]

However, the role of 5-HT2C receptors in anxiety is multifaceted, with some studies reporting anxiogenic effects upon receptor stimulation.[2] These discrepancies may be related to the specific animal model, dose, or experimental conditions. Further research is required to fully elucidate the therapeutic window and specific anxiety subtypes that may be most responsive to treatment with 5-HT2C agonists like WAY-163909. Investigating the compound in a broader range of anxiety models and exploring its effects on the underlying neural circuits will be critical for its future development.

References

- 1. Pharmacological profile of the 5-HT(2C) receptor agonist WAY-163909; therapeutic potential in multiple indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the 5-HT2C Receptor Agonist WAY-163909 on Serotonin and Dopamine Metabolism across the Rat Brain: A Quantitative and Qualitative Neurochemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antidepressant-like effects of the novel, selective, 5-HT2C receptor agonist WAY-163909 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant-like effects of the novel, selective, 5-HT2C receptor agonist WAY-163909 in rodents - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Elevated plus maze protocol [protocols.io]

- 9. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity [pubmed.ncbi.nlm.nih.gov]

- 14. Use of the light-dark box to compare the anxiety-related behavior of virgin and postpartum female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. The 5-HT(2C) receptor agonist WAY-163909 decreases impulsivity in the 5-choice serial reaction time test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

WAY-163909: A Selective 5-HT2C Receptor Agonist for Appetite Suppression and Weight Management

An In-depth Technical Guide

Abstract

WAY-163909 is a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist that has demonstrated significant potential in preclinical models for the treatment of obesity and weight management. By selectively targeting the 5-HT2C receptor, primarily expressed on pro-opiomelanocortin (POMC) neurons in the hypothalamus, WAY-163909 effectively suppresses appetite and reduces body weight. This technical guide provides a comprehensive overview of the pharmacological profile, mechanism of action, and preclinical efficacy of WAY-163909, intended for researchers, scientists, and drug development professionals. The document includes detailed quantitative data, experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction

The global prevalence of obesity and its associated metabolic disorders necessitates the development of novel and effective therapeutic strategies. The serotonergic system, particularly the 5-HT2C receptor, has emerged as a promising target for anti-obesity drug development. Activation of the 5-HT2C receptor is known to decrease food intake and promote weight loss. WAY-163909 has been identified as a highly selective agonist for this receptor, exhibiting a favorable preclinical profile for appetite suppression. This document serves as a technical resource, consolidating the key scientific data and methodologies related to the investigation of WAY-163909.

Pharmacological Profile: Receptor Binding Affinity

WAY-163909 demonstrates high affinity and selectivity for the human 5-HT2C receptor. Its binding affinity (Ki) has been characterized in various studies, highlighting its preferential interaction with the 5-HT2C receptor over other serotonin (B10506) receptor subtypes, such as 5-HT2A and 5-HT2B. This selectivity is crucial for minimizing off-target effects that have been associated with less selective serotonergic agents.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT2C | ~10 | [1] |

| 10.5 | [1] | |

| 5-HT2A | 212 | [1] |

| 5-HT2B | 484 | [1] |

| 5-HT7 | 343 | [1] |

| D4 | 245 | [1] |

In-Vivo Efficacy: Appetite Suppression

Preclinical studies in various rodent models have consistently demonstrated the anorectic effects of WAY-163909. The compound effectively reduces food intake in both lean and obese animals, including genetic and diet-induced models of obesity. The dose-dependent reduction in food consumption underscores its potential as an appetite suppressant.

| Animal Model | Dosing (mg/kg, i.p.) | Effect on Food Intake | Reference |

| Sprague-Dawley Rats (24-h fasted) | 3-10 | Required to suppress 2-h standard food intake | [2] |

| 2.93 (ED50) | Suppression of 2-h food intake | [3] | |

| Sprague-Dawley Rats (HFF binge model) | 1.0, 2.0 | Significantly suppressed high-fat food binge intake | [2][4] |

| Obese Zucker Rats | 0.3-3 | Decreased food intake | [5] |

| Diet-Induced Obese Mice | Not Specified | Decreased food intake | [5] |

| Obese and Diabetic Wistar Rats | 1 (daily) | Significant reduction in food intake leading to weight loss | [6] |

In-Vivo Efficacy: Weight Management

Chronic administration of WAY-163909 has been shown to produce a sustained reduction in body weight in preclinical obesity models. This effect is attributed to the consistent suppression of food intake.

| Animal Model | Dosing (mg/kg, p.o.) | Duration | Effect on Body Weight | Reference |

| Normal Sprague-Dawley Rats | 3-30 (once daily) | 10 days | Dose-dependent decrease in body weight gain | [5] |

| Obese and Diabetic Wistar Rats | 1 (daily, i.p.) | 4 weeks | 5.5% reduction in body weight | [6] |

Mechanism of Action: 5-HT2C Receptor-Mediated Signaling in POMC Neurons

The appetite-suppressing effects of WAY-163909 are primarily mediated through the activation of 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. This activation initiates a downstream signaling cascade that ultimately leads to the sensation of satiety.

Activation of the Gq/11 protein-coupled 5-HT2C receptor by WAY-163909 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both of these events converge to activate the extracellular signal-regulated kinase (ERK) pathway, leading to the phosphorylation and activation of the transcription factor c-Fos. Activated c-Fos then promotes the transcription of the POMC gene. The resulting POMC peptide is processed to produce α-melanocyte-stimulating hormone (α-MSH), which is released and acts on melanocortin 4 receptors (MC4R) on second-order neurons, thereby promoting satiety and reducing food intake.[7][8][9]

Experimental Protocols

The following provides a representative experimental protocol for evaluating the anorectic effects of WAY-163909 in a rodent model.

Objective: To assess the dose-dependent effect of WAY-163909 on food intake in 24-hour fasted Sprague-Dawley rats.

Materials:

-

WAY-163909

-

Vehicle (e.g., saline or sterile water)

-

Selective 5-HT2C receptor antagonist (e.g., SB 242084) for validation studies

-

Adult male Sprague-Dawley rats

-

Standard laboratory chow

-

Metabolic cages for individual housing and food intake measurement

Procedure:

-

Acclimation: House rats individually in metabolic cages for a minimum of 3 days to acclimate to the new environment and handling.

-

Fasting: 24 hours prior to the experiment, remove all food from the cages. Water should be available ad libitum.

-

Drug Administration: On the day of the experiment, administer WAY-163909 intraperitoneally (i.p.) at various doses (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle to different groups of rats. For antagonist studies, the antagonist (e.g., SB 242084, 1 mg/kg, i.p.) is typically administered 30 minutes prior to the WAY-163909 injection.[10]

-

Food Presentation: Immediately after WAY-163909 administration, provide a pre-weighed amount of standard chow to each rat.

-

Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Data Analysis: Calculate the cumulative food intake for each group at each time point. Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to determine the significance of the drug's effect compared to the vehicle control group.

Experimental Workflow Visualization

The logical flow of a typical preclinical experiment to assess the anorectic effects of WAY-163909 can be visualized as follows:

Conclusion

WAY-163909 is a highly selective 5-HT2C receptor agonist with robust anorectic and weight-reducing effects in preclinical models of obesity. Its mechanism of action through the activation of POMC neurons in the hypothalamus is well-characterized. The data presented in this technical guide, including its pharmacological profile, in-vivo efficacy, and detailed experimental methodologies, provide a strong foundation for further research and development of WAY-163909 and other selective 5-HT2C receptor agonists as potential therapeutics for obesity and weight management. The high selectivity of WAY-163909 for the 5-HT2C receptor may offer an improved safety profile compared to previous generations of serotonergic weight-loss drugs. Continued investigation is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food [frontiersin.org]

- 4. Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Insight into Selective Serotonin Receptor Agonists in the Central Nervous System, Studied with WAY163909 in Obese and Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

WAY-163909: A Technical Deep Dive into its Chemical Structure, Synthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-163909 is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1] Its unique pharmacological profile has made it a valuable tool in neuroscience research and a lead compound in the development of therapeutics for conditions such as schizophrenia, obesity, and substance abuse disorders.[2][3] This technical guide provides an in-depth overview of the chemical structure, synthesis, and signaling pathways of WAY-163909, presenting key data in a structured format to facilitate research and development efforts.

Chemical Structure

The chemical name for WAY-163909 is (7bR, 10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][4][5]diazepino[6,7,1hi]indole.[6][7] Its chemical formula is C14H18N2, with a molar mass of 214.312 g·mol−1.[1]

IUPAC Name: (11R,15R)-7,10-diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene[1]

The structure of WAY-163909 is characterized by a rigid tetracyclic core, which contributes to its high affinity and selectivity for the 5-HT2C receptor.

Synthesis of WAY-163909

The synthesis of WAY-163909 and its analogs has been reported in the scientific literature.[4][5][8][9] The core scaffold is typically constructed through a multi-step sequence. While specific, detailed protocols for the exact synthesis of WAY-163909 are proprietary, a generalizable synthetic approach based on published methodologies for its analogs is outlined below.

General Synthetic Workflow

Caption: Generalized synthetic workflow for WAY-163909.

Experimental Protocols

The following are generalized experimental protocols for key reactions in the synthesis of WAY-163909 analogs, based on published literature.[4][8]

1. Condensation Reaction:

-

Objective: To form the initial tricyclic intermediate.

-

Procedure: An appropriate indole derivative is reacted with a cyclic ketone (e.g., 4-(methoxy)cyclohexanone) in the presence of an acid catalyst, such as acetic acid. The reaction mixture is typically heated to reflux for an extended period (e.g., 16 hours).

-

Work-up: The reaction mixture is cooled, and the product is isolated by extraction and purified using column chromatography.

2. Reductive Amination and Cyclization:

-

Objective: To form the diazepinoindole core.

-

Procedure: The intermediate from the condensation step is subjected to reductive amination conditions. This can be achieved using a reducing agent like sodium borohydride (B1222165) in the presence of an acid such as trifluoroacetic acid (TFA). This is followed by a cyclization step, which may involve catalytic hydrogenation (e.g., 10% Pd/C, H2) in a solvent like ethanol.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.

3. Chiral Resolution:

-

Objective: To separate the desired (R,R)-enantiomer from the racemic mixture.

-

Procedure: The racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Quantitative Data

The pharmacological profile of WAY-163909 is defined by its high affinity and selectivity for the 5-HT2C receptor.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (Efficacy) | Reference |

| 5-HT2C | 10.5 | Full agonist (90% relative to 5-HT) | [6] |

| 5-HT2A | 212 | No functional activity | [6][10] |

| 5-HT2B | 484 | Partial agonist | [6][10] |

| 5-HT7 | 343 | - | [6] |

| D4 | 245 | - | [6] |

Signaling Pathway

WAY-163909 exerts its effects by acting as an agonist at the 5-HT2C receptor, which is a G protein-coupled receptor (GPCR). Activation of the 5-HT2C receptor initiates a cascade of intracellular signaling events.

Caption: 5-HT2C receptor signaling pathway activated by WAY-163909.

Activation of the 5-HT2C receptor by WAY-163909 leads to the coupling and activation of Gq/11 G-proteins.[11] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][8] These second messengers then modulate the activity of various downstream effector proteins, leading to the observed physiological effects. Notably, this signaling pathway influences the activity of dopaminergic and serotonergic systems in the brain.[7][12][13]

Conclusion

WAY-163909 remains a critical pharmacological tool for elucidating the role of the 5-HT2C receptor in health and disease. Its well-defined chemical structure, established synthetic routes, and characterized signaling pathways provide a solid foundation for further research and drug development. The data and protocols presented in this guide are intended to support the scientific community in leveraging this important molecule to advance our understanding of neuropharmacology and develop novel therapeutics.

References

- 1. WAY-163909 - Wikipedia [en.wikipedia.org]

- 2. Pharmacological profile of the 5-HT(2C) receptor agonist WAY-163909; therapeutic potential in multiple indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WAY-163909, a 5-HT2C agonist, enhances the preclinical potency of current antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of tools based on WAY163909, a 5-HT2C receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Structure-Activity Relationships of Tool Compounds Based on WAY163909, a 5-HT2C Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the serotonin 2C receptor agonist WAY163909 on the abuse-related effects and mesolimbic dopamine neurochemistry induced by abused stimulants in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of the 5-HT2C Receptor Agonist WAY-163909 on Serotonin and Dopamine Metabolism across the Rat Brain: A Quantitative and Qualitative Neurochemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

WAY 163909: A Technical Guide to its High Selectivity for the 5-HT2C Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective serotonin (B10506) 2C (5-HT2C) receptor agonist, WAY 163909. The document focuses on its binding and functional selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptors. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams created with Graphviz (DOT language) to facilitate understanding.

Core Data Presentation: Receptor Selectivity Profile

The selectivity of WAY 163909 is a critical aspect of its pharmacological profile, suggesting a reduced risk of side effects associated with the activation of 5-HT2A and 5-HT2B receptors, such as hallucinogenic effects or cardiac valvulopathy.[1] The following tables summarize the binding affinities and functional potencies of WAY 163909 at these three serotonin receptor subtypes.

Table 1: Radioligand Binding Affinity of WAY 163909 for 5-HT2 Subtype Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| 5-HT2C | [3H]-Mesulergine | 2.66 |

| 5-HT2A | [3H]-Ketanserin | 1.20 |

| 5-HT2B | [3H]-LSD | 1.19 |

Data sourced from publicly available databases and research literature. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: Functional Potency of WAY 163909 in Inositol (B14025) Phosphate (IP) Accumulation Assays

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) |

| 5-HT2C | IP Accumulation | 1.40 x 10-8 M | 100 |

| 5-HT2A | IP Accumulation | >10,000 | N/A |

| 5-HT2B | IP Accumulation | >10,000 | N/A |

EC50 represents the half-maximal effective concentration, indicating the potency of the agonist. Emax is the maximum response achievable by the agonist relative to the endogenous ligand, serotonin. N/A indicates data not available or not significant at the tested concentrations.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity profile of WAY 163909.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of WAY 163909 for 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligands: [3H]-Ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B, and [3H]-Mesulergine for 5-HT2C.[2]

-

WAY 163909 (test compound).

-

Non-labeled competing ligands for non-specific binding determination (e.g., Mianserin for 5-HT2C).

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[2]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[2]

-

96-well microfilter plates with GF/B filters.[3]

-

Scintillation cocktail (e.g., Betaplate-scint).[3]

-

Microplate scintillation counter.

Procedure:

-

Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[3]

-

Assay Mixture Preparation: In each well of the 96-well plate, combine:

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of WAY 163909 at various concentrations (typically a serial dilution).

-

50 µL of cell membrane preparation (protein concentration optimized for each receptor, e.g., 70 µ g/well ).[3]

-

For non-specific binding control wells, add a high concentration of a non-labeled competing ligand instead of WAY 163909.

-

For total binding control wells, add binding buffer instead of WAY 163909.

-

-

Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration and Washing: Rapidly filter the contents of the plate through the filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plates (e.g., at 50°C for 2 hours).[3] Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of WAY 163909 by fitting the specific binding data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of WAY 163909 at 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell lines stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Cell culture medium.

-

Stimulation Buffer containing Lithium Chloride (LiCl) to inhibit inositol monophosphatase.[4]

-

WAY 163909 (test compound).

-

Serotonin (5-HT) as a reference agonist.

-

HTRF IP-One assay kit (or similar).

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to confluence.

-

Cell Stimulation:

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

-

Add stimulation buffer containing LiCl to each well.

-

Add WAY 163909 at various concentrations to the appropriate wells. Include wells with serotonin for a positive control and wells with buffer only for a baseline control.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.[4]

-

-

Detection:

-

Lyse the cells according to the assay kit protocol.

-

Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.[4]

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the log concentration of WAY 163909 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of WAY 163909.

Caption: 5-HT2C Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Logical Relationship of WAY 163909's Selectivity.

References

- 1. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdspdb.unc.edu [pdspdb.unc.edu]

- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis Studies of WAY 163909 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY 163909 is a selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor, which has shown potential in preclinical models of neuropsychiatric disorders. The 5-HT2C receptor is known to modulate dopaminergic pathways, and understanding the in vivo neurochemical effects of WAY 163909 is crucial for its therapeutic development. In vivo microdialysis in rats is a powerful technique to monitor real-time changes in extracellular neurotransmitter levels in specific brain regions following the administration of a compound. This application note provides a detailed protocol for conducting in vivo microdialysis experiments to assess the impact of WAY 163909 on dopamine (B1211576) levels in the nucleus accumbens, a key region in the brain's reward circuitry.

Data Presentation

| Time Point | Treatment Group | Extracellular Dopamine (% of Baseline) |

| Baseline | Vehicle | 100 ± 10 |

| WAY 163909 (10 mg/kg, s.c.) | 100 ± 12 | |

| 30 min post-injection | Vehicle | 98 ± 9 |

| WAY 163909 (10 mg/kg, s.c.) | 85 ± 8 | |

| 60 min post-injection | Vehicle | 102 ± 11 |

| WAY 163909 (10 mg/kg, s.c.) | 70 ± 7 | |

| 90 min post-injection | Vehicle | 99 ± 10 |

| WAY 163909 (10 mg/kg, s.c.) | 65 ± 6 | |

| 120 min post-injection | Vehicle | 97 ± 12 |

| WAY 163909 (10 mg/kg, s.c.) | 75 ± 9 |

Note: This data is illustrative and represents a hypothetical significant decrease in dopamine levels.

Experimental Protocols

I. Animal and Housing

-

Species: Male Sprague-Dawley rats (250-300 g)

-

Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

-

Acclimation: Allow at least one week for the animals to acclimate to the housing conditions before any surgical procedures.

II. Surgical Implantation of Guide Cannula

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame.

-

Incision: Shave the scalp and clean it with an antiseptic solution. Make a midline incision to expose the skull.

-

Craniotomy: Drill a small burr hole over the nucleus accumbens. Typical stereotaxic coordinates relative to bregma are: Antero-Posterior (AP): +1.6 mm; Medio-Lateral (ML): ±1.5 mm; Dorso-Ventral (DV): -6.8 mm from the skull surface.

-

Guide Cannula Implantation: Slowly lower a guide cannula (e.g., 26-gauge) to the desired depth.

-

Fixation: Secure the cannula to the skull using dental acrylic and stainless-steel screws.

-

Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days. A dummy cannula should be kept in the guide cannula to ensure patency.

III. In Vivo Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 2 mm active membrane length).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min. A typical aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂.

-

Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.

-

Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

-

WAY 163909 Administration: Prepare a solution of WAY 163909 for subcutaneous (s.c.) injection. A potential vehicle is 5% Tween 80 in saline. Administer a 10 mg/kg dose of WAY 163909 or the vehicle to the control group.

-

Post-administration Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Subsequently, slice the brain and stain the sections to verify the correct placement of the microdialysis probe.

IV. Dopamine Analysis by HPLC-ECD

-

System Preparation: Utilize a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).

-

Mobile Phase: A common mobile phase for dopamine analysis consists of a phosphate (B84403) buffer with an ion-pairing agent (e.g., octane (B31449) sulfonic acid), EDTA, and methanol. The exact composition should be optimized for the specific column and system.

-

Sample Injection: Inject a fixed volume (e.g., 10-20 µL) of the dialysate sample into the HPLC system.

-

Detection: Set the potential of the ECD to an appropriate level for the oxidation of dopamine (e.g., +0.65 V).

-

Quantification: Generate a standard curve with known concentrations of dopamine. Calculate the dopamine concentration in the dialysate samples by comparing their peak areas to the standard curve.

-

Data Analysis: Express the dopamine concentrations in the post-injection samples as a percentage of the average baseline concentration for each animal. Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the treatment group to the vehicle control group.

Mandatory Visualizations

Caption: Experimental workflow for in vivo microdialysis of WAY 163909 in rats.

Caption: Proposed signaling pathway for WAY 163909-mediated reduction of dopamine release.

References

Application Notes and Protocols for WAY 163909 in Animal Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY 163909 is a selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor, which has shown promise in preclinical animal models of schizophrenia.[1][2] Activation of 5-HT2C receptors is known to modulate neurotransmission in key brain circuits implicated in psychosis, primarily by decreasing mesolimbic dopamine (B1211576) release without significantly affecting the nigrostriatal dopamine pathway.[1][3][4] This profile suggests that WAY 163909 may have antipsychotic efficacy with a reduced risk of extrapyramidal side effects commonly associated with typical antipsychotics.[3][4] Furthermore, preclinical studies indicate that WAY 163909 may enhance the potency of existing antipsychotic drugs, allowing for lower doses and potentially mitigating side effects like weight gain.[3][4]

These application notes provide a comprehensive overview of the use of WAY 163909 in various animal models relevant to schizophrenia, including detailed protocols for key behavioral and neurochemical experiments.

Mechanism of Action

WAY 163909 exerts its effects by selectively binding to and activating 5-HT2C receptors. This agonism leads to a reduction in the firing of dopamine neurons in the ventral tegmental area (VTA) and a subsequent decrease in dopamine release in the nucleus accumbens, a key component of the mesolimbic pathway.[1] This selective action on the mesolimbic system is a hallmark of atypical antipsychotics and is thought to contribute to their therapeutic effects on the positive symptoms of schizophrenia.[1]

Data Presentation: Efficacy in Animal Models

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of WAY 163909 in various animal models of schizophrenia.

Table 1: Effects of WAY 163909 on Positive Symptom Models

| Animal Model | Species | Drug & Dose (mg/kg) | Administration | Key Findings | Reference |

| Apomorphine-Induced Climbing | Mouse | WAY 163909 (1.7-30) | i.p. | Decreased climbing with minimal effect on stereotypy and no catalepsy. | [1] |

| Phencyclidine (PCP)-Induced Locomotor Activity | Mouse | WAY 163909 (0.3-3) | s.c. | Potently reduced PCP-induced hyperactivity with no effect on spontaneous activity. | [1] |

| MK-801-Induced Prepulse Inhibition (PPI) Deficit | Rat | WAY 163909 (1.7-17) | i.p. | Reversed MK-801-induced disruption of PPI. | [1] |

| Conditioned Avoidance Responding | Rat | WAY 163909 (0.3-3) | i.p. | Reduced avoidance responding. | [1] |

| Conditioned Avoidance Responding | Rat | WAY 163909 (1-17) | p.o. | Reduced avoidance responding. | [1] |

Table 2: Synergistic Effects of WAY 163909 with Antipsychotics

| Animal Model | Species | Drug Combination & Doses (mg/kg) | Administration | Key Findings | Reference |

| Apomorphine-Induced Climbing | Mouse | WAY 163909 + Haloperidol (low dose) | i.p. | Significant leftward shift in the dose-response curve of WAY 163909 for blocking climbing. | [3] |

| Apomorphine-Induced Climbing | Mouse | WAY 163909 + Clozapine (low dose) | i.p. | Significant leftward shift in the dose-response curve of WAY 163909 for blocking climbing. | [3] |

| Conditioned Avoidance Responding | Rat | WAY 163909 + Haloperidol (individually ineffective doses) | i.p. | Combination resulted in a >70% reduction in avoidance, while individual drugs produced only a ~10% reduction. | [3][5] |

| Conditioned Avoidance Responding | Rat | WAY 163909 + Clozapine (individually ineffective doses) | i.p. | Combination resulted in a >70% reduction in avoidance, while individual drugs produced only a ~10% reduction. | [3][5] |

| MK-801-Induced PPI Deficit | Rat | WAY 163909 + Haloperidol (ineffective doses) | i.p. | Combination significantly attenuated the sensory gating deficit. | [3] |

| MK-801-Induced PPI Deficit | Rat | WAY 163909 + Clozapine (ineffective doses) | i.p. | Combination significantly attenuated the sensory gating deficit. | [3] |

Table 3: Neurochemical Effects of WAY 163909

| Method | Species | Brain Region | Drug & Dose (mg/kg) | Administration | Key Findings | Reference |

| In Vivo Microdialysis | Rat | Nucleus Accumbens | WAY 163909 (10) | s.c. | Selectively decreased extracellular dopamine levels. | [1] |

| In Vivo Microdialysis | Rat | Striatum | WAY 163909 (10) | s.c. | No significant effect on extracellular dopamine levels. | [1] |

| In Vivo Electrophysiology | Rat | Ventral Tegmental Area | WAY 163909 (1-10) | i.p. | Decreased the number of spontaneously firing dopamine neurons (acute & chronic administration). | [1] |

| In Vivo Electrophysiology | Rat | Substantia Nigra | WAY 163909 (1-10) | i.p. | No significant effect on the number of spontaneously firing dopamine neurons. | [1] |

| Tissue Content Analysis | Rat | Amygdala | WAY 163909 (0.3) | i.p. | Increased 5-HIAA and DOPAC levels. | [6][7] |

| Tissue Content Analysis | Rat | Dorsolateral Orbitofrontal Cortex | WAY 163909 (0.3) | i.p. | Decreased 5-HIAA levels. | [6][7] |

| Tissue Content Analysis | Rat | Medial Orbitofrontal Cortex | WAY 163909 (3) | i.p. | Increased HVA levels and DA turnover. | [6][7] |

| Tissue Content Analysis | Rat | Infralimbic Cortex | WAY 163909 (3) | i.p. | Decreased 5-HT turnover. | [6][7] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Protocol 1: Apomorphine-Induced Climbing in Mice

Objective: To assess the potential antipsychotic activity of WAY 163909 by measuring its ability to inhibit climbing behavior induced by the dopamine agonist apomorphine (B128758).

Materials:

-

Male CF-1 mice

-

WAY 163909

-

Apomorphine hydrochloride

-

Vehicle (e.g., saline, distilled water)

-

Climbing cages (cylindrical wire mesh cages)

Procedure:

-

Acclimate mice to the testing room for at least 1 hour before the experiment.

-